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molecular formula C11H11NO2 B8496921 8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione

8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione

Cat. No. B8496921
M. Wt: 189.21 g/mol
InChI Key: MUEIHYIQONHNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998952B2

Procedure details

To a degassed solution of 8-iodo-3,4-dihydro-1H-1-benzazepine-2,5-dione (0.3 g, 1.0 mmol) in DMF (5 mL) was added CuI (19 mg, 0.1 mmol), KF (116 mg, 2.0 mmol), Me4Sn (0.28 mL, 2.0 mmol), and Pd(PPh3)4 (116 mg, 0.1 mmol). The reaction mixture was allowed to stir at 120° C. for 4 h. After being allowed to cool to rt, EtOAc (50 mL) and a 1M aqueous KF solution (25 mL) were added and the solution was allowed to stir for an additional 40 min. The mixture was filtered over Celite®. The organic solution was separated, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to provide 8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione (60 mg, 32%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
116 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:14]=[CH:13][C:5]2[C:6](=[O:12])[CH2:7][CH2:8][C:9](=[O:11])[NH:10][C:4]=2[CH:3]=1.[F-].[K+].[Sn](C)(C)(C)[CH3:18].CCOC(C)=O>CN(C=O)C.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][C:2]1[CH:14]=[CH:13][C:5]2[C:6](=[O:12])[CH2:7][CH2:8][C:9](=[O:11])[NH:10][C:4]=2[CH:3]=1 |f:1.2,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
IC1=CC2=C(C(CCC(N2)=O)=O)C=C1
Name
Quantity
116 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.28 mL
Type
reactant
Smiles
[Sn](C)(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
116 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir at 120° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
STIRRING
Type
STIRRING
Details
to stir for an additional 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite®
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC2=C(C(CCC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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